The compound is classified under the broader category of chromenes and coumarins, which are known for their significant roles in natural products and pharmaceuticals. The specific molecular formula for methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is , with a molecular weight of approximately 284.26 g/mol. Its IUPAC name reflects its structure, indicating the presence of methoxy, carbonyl, and carboxylate functional groups.
The synthesis of methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves several key steps:
The synthetic route can be summarized as follows:
This multi-step synthesis can be optimized for industrial applications, focusing on yield and purity enhancement through continuous flow reactors and green chemistry principles.
Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate features a complex molecular structure defined by several key characteristics:
COC1=CC2=CC3=C(C=C2C=C1)C=C(C(=O)O3)C(=O)OC
HQOZCEKRHLCILI-UHFFFAOYSA-N
The compound's structure includes:
The chromene core contributes to its reactivity and biological activity, making it a valuable scaffold in medicinal chemistry.
Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can participate in various chemical reactions:
Reagents commonly employed in these reactions include:
The reaction conditions usually require controlled temperatures and solvents such as ethanol or dichloromethane to optimize yields .
The mechanism of action for methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate primarily revolves around its biological activities:
These mechanisms highlight its potential therapeutic applications in treating cancer and infectious diseases.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 284.26 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Typically a crystalline solid |
The compound exhibits stability under standard laboratory conditions but should be handled with care due to potential reactivity during chemical transformations .
Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has several notable applications across various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: